molecular formula C7H5ClN2O B8811829 2-Chlorofuro[2,3-c]pyridin-7-amine

2-Chlorofuro[2,3-c]pyridin-7-amine

Cat. No.: B8811829
M. Wt: 168.58 g/mol
InChI Key: WSKBUDGIDZNKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorofuro[2,3-c]pyridin-7-amine is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

2-chlorofuro[2,3-c]pyridin-7-amine

InChI

InChI=1S/C7H5ClN2O/c8-5-3-4-1-2-10-7(9)6(4)11-5/h1-3H,(H2,9,10)

InChI Key

WSKBUDGIDZNKGB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=C(O2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Di-tert-butyl (2-chlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate (18.0 g, 49.1 mmol) in DCM (100 mL) was cooled in an ice bath and treated with 4 N HCl in 1,4-dioxane (75 mL, 300 mmol) added slowly over several minutes. The reaction was removed from the cooling bath and heated at 55° C. for 16 h. The mixture was concentrated in vacuo. The residue was suspended in DCM and treated with saturated NaHCO3 until the pH reached ˜8.5. The organic layer was washed with water and brine and then dried over anhydrous Na2SO4. The material was purified by flash chromatography (50% EtOAc:DCM) to provide 8.2 g (100%) of the title compound as a white solid. 1H NMR (CDCl3, 400 MHz): δ 4.75 (br s, 2H), 6.54 (s, 1H), 6.85 (d, J=5.3 Hz, 1H), 7.86 (d, J=5.3 Hz, 1H); MS (ESI): 169.12 [M+H]+.
Name
Di-tert-butyl (2-chlorofuro[2,3-c]pyridin-7-yl)imidodicarbonate
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Yield
100%

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